

An In-depth Technical Guide to 5,6-Difluoropyridin-2-ol

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Compound of Interest

Compound Name: 5,6-Difluoropyridin-2-ol

Cat. No.: B15223202

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Core Compound Data

Precise quantitative data for **5,6-Difluoropyridin-2-ol** is not readily available in public chemical databases. The molecular formula is presumed to be $C_5H_3F_2NO$, based on its nomenclature. This would correspond to a calculated molecular weight of approximately 131.08 g/mol. However, without experimental verification from a primary source, these values should be considered theoretical.

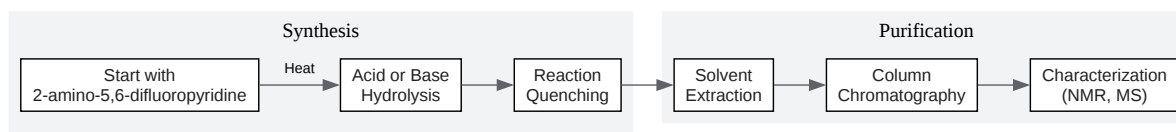
Property	Value	Citation
Molecular Formula	$C_5H_3F_2NO$	(theoretically derived)
Molecular Weight	~131.08 g/mol	(theoretically derived)

Synthesis and Experimental Protocols

While specific experimental protocols for the synthesis of **5,6-Difluoropyridin-2-ol** are not widely published, a general approach can be inferred from the synthesis of analogous fluorinated pyridinols. A common method involves the nucleophilic substitution of a suitable precursor, such as a polychlorinated or polyfluorinated pyridine, followed by hydrolysis.

Hypothetical Synthesis Workflow:

A potential synthetic route could involve the hydrolysis of a 2-amino-5,6-difluoropyridine precursor. This process would likely be carried out under acidic or basic conditions at elevated temperatures. The workflow for such a synthesis and subsequent purification is outlined below.



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Caption: Hypothetical workflow for the synthesis and purification of **5,6-Difluoropyridin-2-ol**.

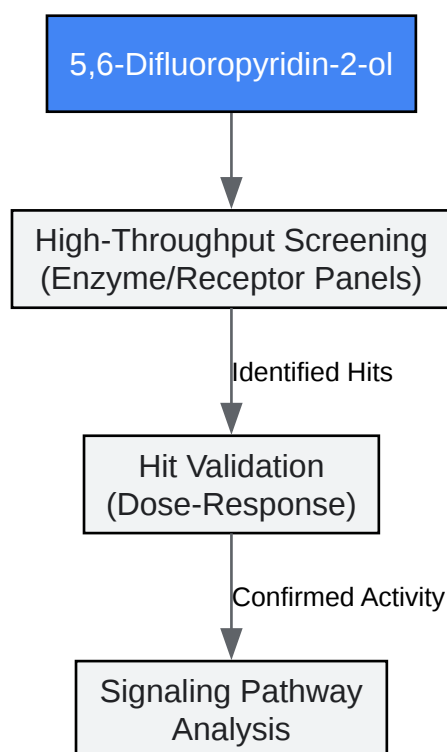
Biological Activity and Signaling Pathways

The biological activity of **5,6-Difluoropyridin-2-ol** has not been extensively characterized in publicly available literature. However, the broader class of fluorinated pyridines and pyridones are of significant interest in medicinal chemistry due to their potential as scaffolds for various therapeutic agents. Fluorine substitution can modulate a molecule's physicochemical properties, such as lipophilicity and metabolic stability, which can in turn influence its biological activity.

Derivatives of pyridin-2-ol have been investigated for a range of biological activities, including as inhibitors of various enzymes and as ligands for receptors. The specific effects of 5,6-difluoro substitution would need to be determined through experimental screening.

Potential Signaling Pathway Involvement:

Given the structural similarities to other biologically active heterocyclic compounds, **5,6-Difluoropyridin-2-ol** could potentially interact with various signaling pathways. A logical workflow for investigating such interactions would begin with high-throughput screening against a panel of common drug targets.



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Caption: Logical workflow for identifying biological targets of **5,6-Difluoropyridin-2-ol**.

In conclusion, while **5,6-Difluoropyridin-2-ol** is a compound of potential interest to the research and drug development community, there is a notable lack of specific data in the public domain. The information presented here is based on theoretical calculations and analogies to related compounds. Further experimental work is required to fully characterize its chemical properties and biological activities.

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